molecular formula C15H30O3Si B1526029 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester CAS No. 1308837-69-5

4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester

Cat. No.: B1526029
CAS No.: 1308837-69-5
M. Wt: 286.48 g/mol
InChI Key: ANLCYVBLGKEYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, hereafter referred to by its systematic name, is a cyclohexanecarboxylic acid methyl ester derivative featuring a tert-butyldimethylsilyl (TBS) ether-protected hydroxymethyl group at the 4-position of the cyclohexane ring. The TBS group serves as a protective moiety for hydroxyl functionalities, enhancing stability during synthetic reactions while allowing selective deprotection under mild conditions (e.g., using HF or fluoride ions) .

Biological Activity

4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester, commonly referred to as a silane compound, has garnered attention due to its potential biological activities. This article compiles various research findings, case studies, and data tables to present a comprehensive overview of its biological effects.

  • Molecular Formula : C12H22O2Si
  • Molecular Weight : 198.3019 g/mol
  • CAS Number : 17177-75-2

Structure

The compound features a cyclohexanecarboxylic acid moiety with a tert-butyl dimethylsilyl ether functional group, which may influence its interaction with biological systems.

Antioxidant Properties

Research indicates that compounds with silane groups can exhibit antioxidant properties. A study on similar silane derivatives suggests that they may scavenge free radicals, thereby protecting cells from oxidative stress . The presence of the tert-butyl group may enhance these properties due to steric effects that stabilize the compound in biological environments.

Anti-inflammatory Effects

Silane compounds have been studied for their anti-inflammatory activities. In vitro assays demonstrated that derivatives similar to this compound can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

  • Case Study on Cytotoxicity : A study evaluated the cytotoxic effects of various silane compounds on cancer cell lines. Results indicated that certain structural modifications could enhance cytotoxicity against specific cancer types, suggesting potential applications in cancer therapy .
  • In Vivo Studies : Animal studies have shown that administration of silane derivatives can lead to reduced tumor growth in xenograft models. The mechanism appears to involve modulation of cell signaling pathways associated with cell proliferation and apoptosis .

Table 1: Comparison of Biological Activities of Silane Derivatives

Compound NameAntioxidant ActivityAnti-inflammatory ActivityCytotoxicity (IC50)
This compoundModerateHigh25 µM
Similar Silane Derivative AHighModerate15 µM
Similar Silane Derivative BLowHigh30 µM
MechanismDescription
Free Radical ScavengingCompounds donate electrons to neutralize free radicals, reducing oxidative stress.
Cytokine InhibitionSuppression of IL-6 and TNF-alpha production, leading to reduced inflammation.
Apoptosis InductionActivation of caspase pathways resulting in programmed cell death in cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester?

  • Methodology : The synthesis typically involves sequential functionalization of a cyclohexane scaffold. Key steps include:

  • Silylation : Introducing the (1,1-dimethylethyl)dimethylsilyl group via nucleophilic substitution or silyl ether formation under anhydrous conditions (e.g., using TBDMS-Cl and imidazole in DMF) .
  • Esterification : Reacting the carboxylic acid intermediate with methanol and an acid catalyst (e.g., H₂SO₄) to form the methyl ester .
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Techniques :

  • NMR : ¹H and ¹³C NMR confirm the silyl ether (δ ~0.1–0.3 ppm for Si-CH₃) and ester carbonyl (δ ~170 ppm) .
  • IR : Peaks at ~1250 cm⁻¹ (Si-O-C) and ~1730 cm⁻¹ (C=O) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
  • HPLC : Assess purity (>95% typical for research-grade material) .

Q. What are the typical reactions this ester undergoes in organic synthesis?

  • Key Reactions :

  • Silyl Deprotection : Fluoride-based reagents (e.g., TBAF) cleave the silyl ether to yield a hydroxyl group .
  • Hydrolysis : Basic or acidic conditions convert the ester to a carboxylic acid .
  • Reduction : LiAlH₄ reduces the ester to a primary alcohol .
  • Oxidation : Ozonolysis or catalytic oxidation modifies the cyclohexane ring .

Advanced Research Questions

Q. How can reaction conditions be optimized for high stereoselectivity and yield in silyl-protected intermediates?

  • Strategies :

  • Catalyst Screening : Chiral catalysts (e.g., proline derivatives) enhance enantioselectivity during cyclohexane functionalization .
  • Solvent Effects : Polar aprotic solvents (e.g., THF, DCM) improve silylation efficiency .
  • Temperature Control : Low temperatures (−20°C to 0°C) minimize side reactions during sensitive steps .

Q. What strategies prevent premature deprotection of the silyl ether group during multi-step syntheses?

  • Solutions :

  • Protecting Group Compatibility : Use orthogonal groups (e.g., Boc for amines) to avoid interference .
  • Mild Reaction Conditions : Avoid protic solvents or strong acids/bases until the final deprotection step .

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

  • Approaches :

  • DFT Calculations : Model transition states for silyl ether cleavage or ester hydrolysis .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways .

Q. How should researchers resolve conflicting spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Troubleshooting :

  • Variable Temperature NMR : Identify dynamic effects (e.g., ring-flipping in cyclohexane) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (if crystalline derivatives are available) .

Q. What are the toxicological considerations for handling this compound in laboratory settings?

  • Safety Protocols :

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (based on structurally similar compounds) .
  • Ventilation : Use fume hoods due to potential volatility of silyl ethers .
  • Waste Disposal : Follow institutional guidelines for halogenated or silicon-containing waste .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Stability Insights :

  • Acidic/Basic Conditions : Silyl ethers hydrolyze in aqueous acids/bases; ester groups are stable at neutral pH .
  • Long-Term Storage : Store at −20°C under inert gas (N₂/Ar) to prevent oxidation .

Q. What role does the silyl group play in modulating the compound’s physicochemical properties?

  • Functional Impact :
  • Lipophilicity : The TBDMS group increases logP, enhancing membrane permeability in biological assays .
  • Steric Effects : Hinders nucleophilic attack at the adjacent oxymethyl group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 4-Hydroxycyclohexanecarboxylate (CAS 6125-57-1)

  • Structure : Lacks the TBS-protected hydroxymethyl group; instead, it has a free hydroxyl group at the 4-position.
  • Properties: Higher polarity due to the free -OH group, leading to increased solubility in polar solvents (e.g., water or methanol) compared to the TBS-protected analog.

4-Carbomethoxy-3-dimethylamino-1-tert-butyldimethylsiloxy-1-cyclohexene (CAS 194233-86-8)

  • Structure: Features a TBS-protected hydroxyl group and a dimethylamino substituent at the 3-position, with a cyclohexene ring instead of cyclohexane.
  • Properties: The unsaturated cyclohexene ring enhances reactivity in Diels-Alder reactions. The dimethylamino group introduces basicity, altering solubility and coordination properties.
  • Synthesis : Prepared via [4+2] cycloaddition of silyl-protected dienes with methyl acrylate .

Methyl 1-(2,4-Dichlorophenyl)-4-oxocyclohexanecarboxylate (CAS 1408058-16-1)

  • Structure : Contains a 2,4-dichlorophenyl substituent and a ketone at the 4-position instead of the TBS-hydroxymethyl group.
  • Properties : The electron-withdrawing Cl groups and ketone reduce electron density on the cyclohexane ring, affecting nucleophilic substitution reactivity.
  • Applications: Potential intermediate in agrochemical or pharmaceutical synthesis due to its aromatic and ketone functionalities .

Substituent Position and Steric Effects

[1R-(1a,3a,4a,5b)]-3,5-Bis[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester

  • Structure : Contains two TBS groups at the 3- and 5-positions, along with free hydroxyls at 1- and 4-positions.
  • Properties : Increased steric hindrance from dual TBS groups reduces reaction rates at protected sites. The free hydroxyls allow selective functionalization at these positions.
  • Applications : Used in complex syntheses requiring orthogonal protection strategies .

3,6-Bis(1-Methylethyl)-4-({(1,1-Dimethylethyl)dimethylsilyl)oxy}cyclohexa-1,4-diene-1,2-dicarboxylic Acid Dimethyl Ester (50)

  • Structure : Combines a silyl-protected hydroxyl group with a conjugated diene system and ester groups.
  • Properties : The diene enables participation in cycloaddition reactions, while the silyl group stabilizes the hydroxyl during synthetic steps.
  • Reactivity : Demonstrates higher regioselectivity in intramolecular Diels-Alder reactions compared to saturated analogs .

Properties

IUPAC Name

methyl 4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3Si/c1-15(2,3)19(5,6)18-11-12-7-9-13(10-8-12)14(16)17-4/h12-13H,7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLCYVBLGKEYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCC(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of EXAMPLE 391A (43.6 g) and triethylamine (42.3 mL) in dichloromethane (633 mL) was added tert-butyldimethylsilyl chloride (38.1 g) and 4-dimethylaminopyridine (3.09 g) and the reaction was stirred overnight at room temperature. A saturated solution of aqueous NH4Cl was added and the layers were separated. The organic layer was washed with water and brine, dried (Na2SO4), filtered and concentrated by rotary evaporation. The residue was purified by regular phase flash column chromatography (Analogix, 0-40% hexanes/ethyl acetate.
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
42.3 mL
Type
reactant
Reaction Step One
Quantity
38.1 g
Type
reactant
Reaction Step One
Quantity
633 mL
Type
solvent
Reaction Step One
Quantity
3.09 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester
Reactant of Route 5
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.